6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWXUFFZLKITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Cyanoacetate Condensation
A foundational approach involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate. This reaction proceeds in the presence of ammonium acetate as a catalyst, typically in ethanol or methanol under reflux conditions. The initial adduct undergoes cyclization to form the pyridine ring, followed by oxidation to introduce the 2-oxo group.
Key Conditions:
-
Solvent: Ethanol (80°C, 12 hours)
-
Catalyst: Ammonium acetate (1.2 equiv)
This method’s limitation lies in moderate yields due to competing side reactions, such as dimerization of intermediates.
Halogenation-Substitution Strategies
Chlorination and Morpholine Substitution
Patent literature describes a route starting with 3,3-dichloropiperidine-2-ketone, which is treated with potassium carbonate to eliminate hydrogen chloride, yielding 3-chloro-5,6-dihydropyridine-2(1H)-ketone. Subsequent substitution with morpholine introduces the morpholine-4-yl group, followed by cycloaddition with (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]ethyl acetate to form the target compound.
Optimized Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | PCl₅, DCM, 0°C → 25°C, 6h | 78% |
| Substitution | Morpholine, EtOH, 80°C, 8h | 85% |
| Cycloaddition | Trifluoroacetic acid, 60°C, 4h | 32% |
This pathway achieves a total yield of 31.1–32.0% but requires stringent temperature control to avoid decomposition.
High-Pressure Cyclization Using Q-Tube Reactors
Trifluoroacetic Acid (TFA)-Catalyzed Synthesis
Recent advances employ Q-tube reactors to conduct high-pressure cyclization reactions. A mixture of 1-amino-2-imino-pyridine derivatives and α-keto acids (e.g., pyruvic acid) reacts under TFA catalysis (10 mol%) in ethanol at 130°C for 30 minutes. The pressurized environment enhances reaction efficiency, achieving yields up to 48% for analogous pyrido-triazine systems.
Advantages:
-
Reduced reaction time (30 minutes vs. 12 hours under reflux).
-
Improved regioselectivity due to controlled pressure.
Data Comparison:
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Reflux | 48 | 12 | 92 |
| Q-Tube Reactor | 48 | 0.5 | 95 |
This method demonstrates scalability potential but necessitates specialized equipment.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols optimize the condensation-cyclization sequence using continuous flow reactors. Automated systems enable precise control over residence time (2–5 minutes) and temperature (90–110°C), achieving a throughput of 1.2 kg/h with 90% purity. Post-synthesis purification via crystallization in hexane/ethyl acetate mixtures removes unreacted aldehydes.
Catalytic System Innovations
Copper(I) bromide-triphenylphosphine complexes (5 mol%) accelerate substitution reactions in morpholine-mediated routes, reducing reaction times from 8 hours to 2 hours while maintaining yields above 80%.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (n-hexane/ethyl acetate gradient) remains the standard for isolating 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile from byproducts. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity for pharmaceutical-grade material.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Aldehyde Condensation | Simple reagents | Moderate yields | 45–55 |
| Halogenation-Substitution | High intermediate purity | Multi-step, low total yield | 31–32 |
| Q-Tube Reactor | Rapid, high pressure-enhanced | Specialized equipment needed | 48 |
| Continuous Flow | Scalable, high throughput | High initial capital cost | 90 |
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) at position 4 increase melting points (e.g., >300°C for chloroquinoline derivatives) due to enhanced intermolecular interactions .
- Synthetic Efficiency : Thioxo derivatives (C=S) generally exhibit lower yields (53–73%) compared to oxo analogs (63–88%), likely due to sulfur’s lower nucleophilicity .
- Spectral Trends : The C=O stretch in oxo derivatives (~1640–1650 cm⁻¹) shifts to ~1250 cm⁻¹ in thioxo compounds, reflecting differences in bond polarity .
Table 2: Bioactivity Profiles of Selected Analogs
Key Observations :
- Antioxidant Activity : Methoxy groups alone (e.g., 4-methoxyphenyl) reduce radical scavenging efficacy compared to hydroxyl-methoxy combinations, likely due to steric hindrance and electron donation .
- Anticancer Mechanisms: Quinoline- and morpholine-substituted derivatives show enhanced apoptosis induction via survivin modulation, whereas methoxyphenyl analogs target Pim-1 kinases .
- Antimicrobial Interactions : Fluorinated benzyl groups improve binding to bacterial proteins (e.g., HIS:43, ASN:144) through hydrophobic and π-alkyl interactions .
Molecular Docking and Computational Insights
- Binding Affinity : Methoxyphenyl derivatives exhibit moderate binding energies (-7.6 to -7.9 kcal/mol) in antimicrobial docking studies, comparable to gemifloxacin (-7.0 kcal/mol) .
- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: Chloro or fluoro substituents enhance stability and binding via halogen bonding . Bulkier Substituents: Quinoline or benzyloxy groups improve lipophilicity, enhancing membrane penetration in cancer cells .
Biological Activity
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 147269-06-5
- Molecular Formula : C₁₄H₁₃N₃O₂
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Anticancer Activity
Recent studies have indicated that derivatives of 2-oxo-1,2-dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that certain synthesized analogs demonstrated cytotoxic potential against human tumor cell lines, with one compound being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .
| Compound | Cell Line | Relative Activity |
|---|---|---|
| Analog 24 | HT29 | 2.5x Doxorubicin |
| Analog 15 | MCF7 | Moderate |
| Analog 23 | A549 | High |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. In vitro tests revealed that several analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, one analog showed activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli, alongside significant antifungal activity .
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 0.5 | Ampicillin |
| Escherichia coli | 0.5 | Ampicillin |
| Candida albicans | 1.0 | Clotrimazole |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors related to cell proliferation and survival pathways. This compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
Case Studies
- Cytotoxicity Study : A study conducted on a series of synthesized dihydropyridine derivatives found that several compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, indicating their potential as anticancer agents .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of various derivatives showed that certain compounds could inhibit biofilm formation in pathogenic bacteria, suggesting their utility in treating infections caused by resistant strains .
Q & A
Basic: What is the synthetic route for 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how are reaction conditions optimized?
The compound is synthesized via a cyclization reaction involving 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one , 4-methoxybenzaldehyde , ethyl cyanoacetate , and ammonium acetate in ethanol under reflux. Key steps include:
- Aldol condensation : Formation of the pyridine ring through cyclization.
- Optimization : Reaction time (10–20 hours), stoichiometric ratios (aldehyde:ketone:ethyl cyanoacetate = 1:1:1), and ammonium acetate as a catalyst.
- Purification : Crystallization from DMF/ethanol (1:2) or ethanol yields pure product.
Characterization is performed via FTIR, ¹H/¹³C-NMR, and mass spectroscopy to confirm structure and purity .
Basic: How are spectroscopic techniques used to validate the structure of this compound?
- ¹H-NMR : Peaks at δ 3.91 ppm (singlet for methoxy group) and aromatic protons between δ 6.72–7.78 ppm confirm substituent positions (Fig. 3, ).
- ¹³C-NMR : Signals at ~165 ppm (carbonyl), ~120 ppm (cyano group), and aromatic carbons align with the dihydropyridine core.
- Mass spectroscopy : Molecular ion peaks (e.g., m/z 320 for analogous compounds) and fragmentation patterns validate the molecular formula .
Basic: What preliminary biological activities have been reported for this compound?
- Antioxidant activity : Evaluated via DPPH radical scavenging assay . At 12 ppm, the compound showed 17.55% activity , significantly lower than bromophenyl analogs (67–79%) due to weaker electron-withdrawing effects of the methoxy group (Table 3, ).
- Antibacterial activity : Moderate inhibition against Staphylococcus aureus and Escherichia coli (zone of inhibition: 12–15 mm), assessed via agar diffusion with gentamicin as a control (Table 2, ).
Advanced: How do substituent modifications influence antioxidant efficacy in dihydropyridine derivatives?
- Electron-withdrawing groups (e.g., bromo) : Enhance radical scavenging by stabilizing the phenoxyl radical (e.g., 79.05% activity for bromophenyl derivatives vs. 17.55% for methoxy).
- Steric effects : Bulky substituents reduce accessibility to the DPPH radical.
- Methodology : Comparative DPPH assays at 12 ppm and molecular docking to assess binding to antioxidant enzymes (e.g., NADPH oxidase) .
Advanced: How can molecular docking resolve contradictions between in vitro and computational activity predictions?
- Target proteins : Docking studies using PyRx and BIOVIA Discovery Studio against bacterial enzymes (e.g., E. coli dihydrofolate reductase) reveal binding affinities correlating with MIC values.
- Key interactions : Hydrogen bonding with cyano/methoxy groups and hydrophobic interactions with aromatic rings explain moderate antibacterial activity despite high in silico binding scores .
Advanced: What strategies improve the solubility and bioavailability of this compound for pharmacological studies?
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, morpholine) via substitutions at the 4-position.
- Formulation : Nanoencapsulation or co-crystallization with cyclodextrins.
- Analytical methods : Solubility assessed via HPLC (logP ~2.5) and bioavailability predicted using ADMET models .
Advanced: How does this compound compare to structurally related dihydropyridines in anticancer research?
- Structural analogs : Bromophenyl or fluorophenyl derivatives (e.g., compound 9o ) show superior anticancer activity (IC₅₀ = 2.4–17.5 µM against Huh7 and A375 cells) due to enhanced electrophilicity.
- Mechanistic studies : Apoptosis induction via caspase-3/7 activation and survivin inhibition, validated via flow cytometry and Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
